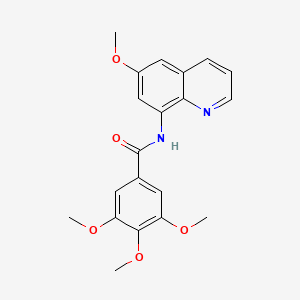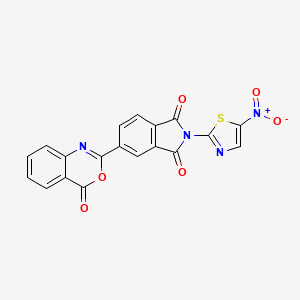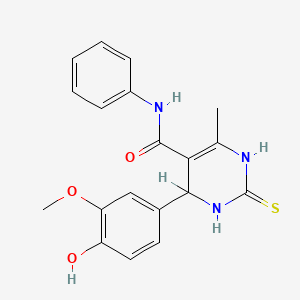![molecular formula C22H34O5 B5014408 diethyl [5-(4-tert-butylphenoxy)pentyl]malonate](/img/structure/B5014408.png)
diethyl [5-(4-tert-butylphenoxy)pentyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl malonate, a similar compound, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
The synthesis of diethyl malonate involves a process using various reagents and reaction conditions . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .Molecular Structure Analysis
The diethyl malonate molecule consists of a phenylacetyl aromatic ring and a malonate functional group . The structure was characterized as C14H22O through 1H NMR analysis .Chemical Reactions Analysis
Enolates can be alkylated in the alpha position through an SN2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group and a new C-C bond is formed .Physical And Chemical Properties Analysis
Diethyl malonate is a yellow-brown liquid with a density of 1.148 g/cm3 . It is very slightly soluble in water (0.923 mg/L) (25 ºC) and has good solubility in organic solvents, such as ethanol, ether, and benzene .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diethyl 2-[5-(4-tert-butylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-25-20(23)19(21(24)26-7-2)11-9-8-10-16-27-18-14-12-17(13-15-18)22(3,4)5/h12-15,19H,6-11,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCTVGWUPXDVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=C(C=C1)C(C)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5014340.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)


![2-benzyl-3-(4-methoxyphenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5014385.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014391.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5014410.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5014418.png)
